molecular formula C28H16N2O4S B1601799 5,5'-Thiobis(2-phenylisoindoline-1,3-dione) CAS No. 58974-89-3

5,5'-Thiobis(2-phenylisoindoline-1,3-dione)

Cat. No. B1601799
CAS RN: 58974-89-3
M. Wt: 476.5 g/mol
InChI Key: BYIRGVINJRTNPE-UHFFFAOYSA-N
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Patent
US04892965

Procedure details

A mixture of 200 mg (0.41 mmol) of 4,4'-thiobis(N-phenyl-1,2,3,6-tetrahydrophthalimide) and 53 mg (1.7 mmol) of elemental sulfur was heated to 240°-260° C. (sand bath) for 20 minutes and cooled to room temperature. The resulting brown residue was purified by preparative TLC on silica gel (eluent: 1% methanol in dichloromethane) to give 61 mg (31% yield) of 4,4'-thiobis(N-phenylphthalimide) as a yellow solid. Trituration with dichloromethane afforded a white solid: mp 275°-280° C.; (lit 293°-295° C.--see U.S. Pat. No. 3,989,712); IR (KBr) 3065, 1710, 1375 cm-1 ; 1H NMR (slurry in DMSO-d6) 7.52 (m, 5H), 7.97 (m, 3H).
Name
4,4'-thiobis(N-phenyl-1,2,3,6-tetrahydrophthalimide)
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
53 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]([C:19]1[CH2:20][CH:21]2[C:26](=[O:27])[N:25]([C:28]3[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=3)[C:23](=[O:24])[CH:22]2[CH2:34][CH:35]=1)[C:2]1[CH2:3][CH:4]2[C:9](=[O:10])[N:8]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)[C:6](=[O:7])[CH:5]2[CH2:17][CH:18]=1.[S]>>[S:1]([C:2]1[CH:3]=[C:4]2[C:9](=[O:10])[N:8]([C:11]3[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=3)[C:6](=[O:7])[C:5]2=[CH:17][CH:18]=1)[C:19]1[CH:20]=[C:21]2[C:26](=[O:27])[N:25]([C:28]3[CH:29]=[CH:30][CH:31]=[CH:32][CH:33]=3)[C:23](=[O:24])[C:22]2=[CH:34][CH:35]=1 |^3:35|

Inputs

Step One
Name
4,4'-thiobis(N-phenyl-1,2,3,6-tetrahydrophthalimide)
Quantity
200 mg
Type
reactant
Smiles
S(C=1CC2C(C(=O)N(C2=O)C2=CC=CC=C2)CC1)C=1CC2C(C(=O)N(C2=O)C2=CC=CC=C2)CC1
Name
Quantity
53 mg
Type
reactant
Smiles
[S]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to 240°-260° C. (sand bath) for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The resulting brown residue was purified by preparative TLC on silica gel (eluent: 1% methanol in dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
S(C=1C=C2C(C(=O)N(C2=O)C2=CC=CC=C2)=CC1)C=1C=C2C(C(=O)N(C2=O)C2=CC=CC=C2)=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 61 mg
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 31.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.